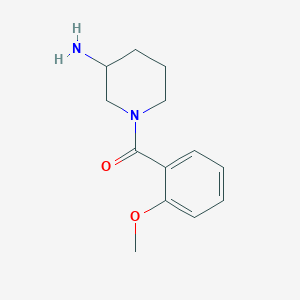

(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone

Descripción

Propiedades

IUPAC Name |

(3-aminopiperidin-1-yl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-7-3-2-6-11(12)13(16)15-8-4-5-10(14)9-15/h2-3,6-7,10H,4-5,8-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOPNAFOWPVUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What is the chemical structure of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established chemical principles to offer valuable insights for researchers and drug development professionals. The guide covers the compound's chemical structure, physicochemical properties, a proposed synthetic route based on established amide bond formation methodologies, and potential applications in drug discovery informed by the pharmacological profiles of structurally similar compounds. The objective is to provide a foundational understanding of this molecule, highlighting its potential as a scaffold in medicinal chemistry and offering a starting point for further investigation.

Introduction: Unveiling a Potential Pharmacophore

In the landscape of medicinal chemistry, the piperidine ring and substituted benzamide moieties are privileged structures, frequently incorporated into a vast array of therapeutic agents. The title compound, (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone, combines these key features, suggesting its potential as a valuable building block or lead compound in drug discovery programs. The presence of a basic aminopiperidine group and a methoxy-substituted phenyl ring provides handles for further chemical modification and opportunities for specific interactions with biological targets. This guide will deconstruct the available information to present a scientifically grounded perspective on this molecule.

Chemical Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and properties is fundamental to any research endeavor. This section details the key chemical identifiers and predicted properties of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone |

| CAS Number | 1292056-88-2[1] |

| Molecular Formula | C13H18N2O2[1] |

| Molecular Weight | 234.29 g/mol [1] |

| SMILES | COC1=CC=CC=C1C(=O)N1CCCC(C1)N |

Structural Representation

Figure 1: 2D Chemical Structure of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone.

The structure features a central amide bond linking a 2-methoxyphenyl group to a 3-aminopiperidine ring. The stereochemistry at the C3 position of the piperidine ring is undefined in the general representation and would be a critical factor to consider in any synthesis or biological evaluation, as different enantiomers or diastereomers can exhibit distinct pharmacological profiles.

Proposed Synthesis and Methodologies

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be synthesized via an amide bond formation between 2-methoxybenzoic acid and 3-aminopiperidine. The amino group on the piperidine ring would likely need to be protected during this step to prevent side reactions.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol outlines a general procedure for the synthesis of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone.

Step 1: Protection of 3-Aminopiperidine

The primary amine of 3-aminopiperidine is more nucleophilic than the secondary amine within the piperidine ring. However, to ensure selective acylation at the ring nitrogen, protection of the primary amine is a prudent step. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.

-

Protocol:

-

Dissolve 3-aminopiperidine dihydrochloride in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide, to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate (Boc)2O and stir the reaction mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain Boc-protected 3-aminopiperidine.

-

Step 2: Amide Coupling

The protected 3-aminopiperidine can then be coupled with 2-methoxybenzoic acid using a standard peptide coupling reagent.

-

Protocol:

-

Dissolve 2-methoxybenzoic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or dicyclohexylcarbodiimide (DCC) and an amine base like N,N-diisopropylethylamine (DIPEA).

-

Add the Boc-protected 3-aminopiperidine to the reaction mixture.

-

Stir at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, perform an aqueous workup to remove the coupling byproducts and unreacted starting materials.

-

Purify the crude product by column chromatography on silica gel.

-

Step 3: Deprotection

The final step is the removal of the Boc protecting group to yield the target compound.

-

Protocol:

-

Dissolve the Boc-protected intermediate in a suitable solvent such as DCM or dioxane.

-

Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

The final product can be isolated as a salt (e.g., hydrochloride or trifluoroacetate) or neutralized with a base to obtain the free amine.

-

Caption: Proposed synthetic workflow for the target molecule.

Potential Applications in Drug Discovery

The structural motifs present in (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone are found in a variety of biologically active compounds. This suggests that the title compound could serve as a scaffold for the development of novel therapeutics.

Analogues in Medicinal Chemistry

-

Anticancer Agents: Piperidine-based derivatives have shown promise as anticancer agents by targeting key enzymes involved in cell cycle regulation and DNA synthesis. For instance, novel 6-(4-aminopiperidin-1-yl)-substituted pyrimidine-dione derivatives have been designed and evaluated as potential anticancer agents targeting thymidylate synthase.[2]

-

Receptor Antagonists: The piperazine moiety, structurally related to piperidine, is a common feature in antagonists for various receptors. For example, (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives have been identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists with analgesic effects.[3][4]

-

Enzyme Inhibitors: The benzoylpiperidine scaffold is present in inhibitors of various enzymes. For example, benzoylpiperidine derivatives have been developed as reversible monoacylglycerol lipase (MAGL) inhibitors.[5]

Postulated Mechanism of Action

Given the structural similarities to known bioactive molecules, (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone could potentially interact with a range of biological targets. The aminopiperidine moiety could engage in hydrogen bonding and ionic interactions within a receptor or enzyme active site, while the 2-methoxyphenyl group could participate in hydrophobic or aromatic interactions. The overall shape and electronic properties of the molecule would determine its specific target affinity and pharmacological effect. Further computational and experimental studies would be necessary to elucidate its precise mechanism of action.

Experimental Protocols for Characterization

Once synthesized, a thorough characterization of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone is crucial to confirm its identity and purity.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be used to identify the number and connectivity of protons, confirming the presence of the aromatic, piperidine, and methoxy protons.

-

¹³C NMR would provide information on the carbon skeleton of the molecule.

-

2D NMR techniques (e.g., COSY, HSQC, HMBC) would be employed to establish the precise connectivity between atoms.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

-

Purity Analysis

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC analysis using a suitable column and mobile phase would be performed to assess the purity of the synthesized compound. A single sharp peak would indicate a high degree of purity.

-

-

Melting Point:

-

Determination of the melting point of the solid compound can also serve as an indicator of purity.

-

Conclusion and Future Directions

(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone represents a molecule of interest for medicinal chemists and drug discovery scientists. While direct biological data is currently lacking, its structural components are prevalent in a wide range of pharmacologically active agents. The synthetic route proposed in this guide, based on established chemical principles, provides a clear path for its preparation.

Future research should focus on the synthesis and thorough characterization of this compound. Subsequent in vitro and in vivo screening against a panel of relevant biological targets, guided by the activities of its structural analogues, could uncover its therapeutic potential. The exploration of structure-activity relationships through the synthesis of derivatives with modifications to the aminopiperidine and methoxyphenyl moieties would be a logical next step in any drug discovery program centered around this promising scaffold.

References

-

Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI. Available at: [Link]

-

Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. ChEMBL - EMBL-EBI. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PMC. Available at: [Link]

-

Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. PubMed. Available at: [Link]

Sources

- 1. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Document: Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for th... - ChEMBL [ebi.ac.uk]

- 4. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arpi.unipi.it [arpi.unipi.it]

An In-depth Technical Guide to the Physicochemical Properties of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone is a synthetic compound of interest in medicinal chemistry, incorporating two key pharmacophores: a 3-aminopiperidine moiety and a 2-methoxybenzoyl group. The 3-aminopiperidine scaffold is a prevalent structural motif in numerous biologically active compounds and approved pharmaceutical agents.[1] This guide provides a comprehensive analysis of the core physicochemical properties of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone, offering a foundational understanding for its potential application in drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, this document integrates known information with expert--based estimations derived from the analysis of its constituent precursors and structurally related analogues. Detailed experimental protocols for the synthesis and characterization of this compound class are also presented to empower researchers in their investigations.

Chemical Identity and Core Properties

(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone is identified by the CAS Number 1292056-88-2. Its molecular structure consists of a 3-aminopiperidine ring where the piperidine nitrogen is acylated with a 2-methoxybenzoyl group.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source/Method |

| IUPAC Name | (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone | IUPAC Nomenclature |

| CAS Number | 1292056-88-2 | Chemical Abstracts Service |

| Molecular Formula | C₁₃H₁₈N₂O₂ | |

| Molecular Weight | 234.29 g/mol | |

| Appearance | Colorless to pale yellow oil or solid (Predicted) | Inferred from related compounds[2] |

| Boiling Point | >300 °C (Predicted) | Estimation based on structural components |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform, dimethylsulfoxide) (Predicted) | Inferred from related compounds[2] |

Synthesis and Structural Elucidation

The synthesis of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone can be achieved through a standard amide coupling reaction between 3-aminopiperidine (or a protected version thereof) and 2-methoxybenzoyl chloride. The choice of a protecting group for the 3-amino functionality on the piperidine ring, such as a tert-butoxycarbonyl (Boc) group, is crucial for achieving regioselectivity and preventing self-condensation or polymerization.

Synthetic Workflow

The logical workflow for the synthesis of the title compound is depicted below. This process involves the protection of the exocyclic amine of 3-aminopiperidine, followed by acylation of the piperidine ring nitrogen, and subsequent deprotection to yield the final product.

Caption: Synthetic workflow for (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone.

Experimental Protocol: Synthesis

Step 1: Protection of 3-Aminopiperidine

-

To a stirred solution of (R/S)-3-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) at 0 °C, add a base like triethylamine (Et₃N) (2.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in CH₂Cl₂.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R/S)-1-Boc-3-aminopiperidine.

Step 2: Amide Coupling

-

Dissolve (R/S)-1-Boc-3-aminopiperidine (1.0 eq) and a base such as triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane under an inert atmosphere.

-

Cool the mixture to 0 °C and add 2-methoxybenzoyl chloride (1.2 eq) dropwise.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected intermediate.

Step 3: Deprotection

-

Dissolve the crude protected intermediate in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to obtain (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.

Basicity (pKa)

The basicity of the molecule is primarily attributed to the two nitrogen atoms: the exocyclic primary amine at the 3-position of the piperidine ring and the tertiary amide nitrogen within the ring. The primary amine is expected to be significantly more basic than the amide nitrogen, whose lone pair is delocalized by resonance with the carbonyl group.

-

Predicted pKa: The pKa of the protonated primary amine is estimated to be in the range of 9-10 . This estimation is based on the known pKa of related 3-aminopiperidine derivatives.[2] For instance, the predicted pKa for (R)-3-Aminopiperidine is approximately 10.49.[3] The acylation of the ring nitrogen is expected to have a minor electron-withdrawing effect, potentially slightly lowering the pKa of the exocyclic amine compared to the parent 3-aminopiperidine.

Lipophilicity (LogP)

Lipophilicity, a key determinant of a molecule's ability to cross biological membranes, is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

-

Predicted LogP: A calculated LogP value for this molecule would likely fall in the range of 1.5 to 2.5 . This estimation is based on the contribution of the lipophilic 2-methoxyphenyl group and the more polar 3-aminopiperidine moiety. The presence of the primary amine, which will be protonated at physiological pH, will significantly influence the distribution coefficient (LogD) and reduce the overall lipophilicity under acidic conditions.

Solubility

The solubility of the compound in aqueous and organic media is critical for formulation and bioavailability.

-

Aqueous Solubility: The free base is expected to have low to moderate aqueous solubility, which will be significantly enhanced at lower pH due to the protonation of the primary amine.

-

Organic Solubility: The compound is predicted to be readily soluble in a range of organic solvents, including methanol, ethanol, dichloromethane, and dimethyl sulfoxide.[2]

Spectroscopic and Analytical Characterization

The structural integrity and purity of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone are confirmed through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) are predicted based on the analysis of similar structures.[4][5]

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

Aromatic Protons (2-methoxyphenyl): δ 6.9-7.4 ppm (m, 4H)

-

Methoxy Protons (-OCH₃): δ ~3.8 ppm (s, 3H)

-

Piperidine Ring Protons: A complex series of multiplets between δ 1.5-3.8 ppm. The protons adjacent to the amide nitrogen will be deshielded.

-

Amine Protons (-NH₂): A broad singlet, δ ~1.5-2.5 ppm (exchangeable with D₂O).

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

Carbonyl Carbon (C=O): δ ~168-172 ppm

-

Aromatic Carbons: δ ~110-160 ppm (including the carbon bearing the methoxy group at the higher end of this range).

-

Methoxy Carbon (-OCH₃): δ ~55-56 ppm

-

Piperidine Ring Carbons: δ ~25-55 ppm

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Key IR Absorptions (Predicted, cm⁻¹):

-

N-H Stretch (primary amine): Two bands in the region of 3300-3400 cm⁻¹

-

C-H Stretch (aromatic and aliphatic): 2850-3100 cm⁻¹

-

C=O Stretch (amide): A strong absorption around 1630-1650 cm⁻¹

-

C-O Stretch (aryl ether): ~1240-1260 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (ESI+): [M+H]⁺ at m/z 235.15

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the compound and for quantitative analysis.

Caption: A typical workflow for the HPLC analysis of the title compound.

Recommended HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.

-

Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 254 nm).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Conclusion

(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone is a molecule with significant potential in drug discovery, warranting a detailed understanding of its physicochemical properties. This guide has provided a comprehensive overview of its chemical identity, synthesis, and key physicochemical parameters, integrating established data with scientifically grounded predictions. The provided experimental protocols offer a practical framework for the synthesis and analysis of this compound, enabling researchers to further explore its therapeutic potential. As with any novel compound, direct experimental verification of the predicted properties is essential for advancing its development.

References

- Orliac, A., Routier, J., Burgat Charvillon, F., Sauer, W. H. B., Bombrun, A., Kulkarni, S. S., Gomez Pardo, D., & Cossy, J. (2014). Enantioselective synthesis and physicochemical properties of libraries of 3-amino- and 3-amidofluoropiperidines. Chemistry (Weinheim an der Bergstrasse, Germany), 20(13), 3813–3824.

- Orliac, A., Routier, J., Burgat-Charvillon, F., Sauer, W. H., Bombrun, A., Kulkarni, S. S., ... & Cossy, J. (2014). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino-and 3-Amidofluoropiperidines. Chemistry–A European Journal, 20(13), 3813-3824.

-

Chemsrc. (2026, February 27). N-acetyl-3-aminopiperidine acetate. Retrieved from [Link]

-

University of Pisa Institutional Repository. (n.d.). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine.

-

LookChem. (n.d.). Cas 127294-73-9,(R)-3-Aminopiperidine. Retrieved from [Link]

-

Applichem. (n.d.). 2-(2-Methoxy-benzyl)-piperidine hydrochloride. Retrieved from [Link]

- Der Pharma Chemica. (n.d.). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Deriva.

- Sun, S. H., et al. (n.d.).

- Larsson, G., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(2), 873-884.

-

ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved from [Link]

- The Royal Society of Chemistry. (2021).

-

ChEMBL. (n.d.). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Retrieved from [Link]

- Mahboobi, S., et al. (2020). A series of novel aryl-methanone derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3) in FLT3-ITD-positive acute myeloid leukemia. European Journal of Medicinal Chemistry, 193, 112232.

- Google Patents. (n.d.). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.

- MDPI. (2025, August 9). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.

-

PubChem. (n.d.). 8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(4-aminopiperidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one. Retrieved from [Link]

-

PASL. (n.d.). 8-((R)-3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-1-((4-(2-((1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-. Retrieved from [Link]

- Amazon Web Services. (n.d.). 2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1.

-

ResearchGate. (n.d.). 8-(3-( R )-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Retrieved from [Link]

-

EPrints USM. (n.d.). 1d and 2d nmr studies of 2–(2–(benzyloxy)–3–methoxyphenyl)–1h. Retrieved from [Link]

- Der Pharmacia Lettre. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent.

- Al-Obaid, A. M., et al. (2009). Synthesis and dopaminergic activity of some E-3-(piperidin-1-yl)-1-(4-substituted phenyl)prop-2-en-1-one derivatives. European Journal of Medicinal Chemistry, 44(10), 3965-3973.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra and Mass Spectrometry (MS) data for the compound (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational analytical principles with practical, field-proven insights to facilitate the structural elucidation and characterization of this and similar molecules.

Introduction

(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone is a small organic molecule featuring a substituted piperidine ring linked to a methoxy-substituted benzoyl group. The precise characterization of its chemical structure is paramount for its use in research and development, particularly in fields such as medicinal chemistry where structure-activity relationships are critical.[1][2] This guide will explore the predicted spectroscopic signature of this molecule using ¹H NMR, ¹³C NMR, and mass spectrometry, providing a robust framework for its identification and analysis.

The structural integrity of a compound is the bedrock of its chemical and biological properties. Spectroscopic techniques like NMR and MS provide a window into the molecular architecture, offering irrefutable evidence of atomic connectivity and molecular weight.[3]

Figure 1: Structure of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone with atom numbering.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. The chemical shift, multiplicity, and integration of the signals provide a wealth of information about the molecular structure.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient for most organic molecules.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.[4]

Predicted ¹H NMR Data

The following table outlines the predicted ¹H NMR spectral data for (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[5][6]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H | 6.8 - 7.8 | m | - | 4H |

| -OCH₃ | 3.8 - 3.9 | s | - | 3H |

| Piperidine-H (axial & equatorial) | 2.5 - 4.5 | m | - | 8H |

| -NH₂ | 1.5 - 2.5 | br s | - | 2H |

| -CH-NH₂ | 2.8 - 3.2 | m | - | 1H |

Causality Behind Predicted Chemical Shifts:

-

Aromatic Protons (6.8 - 7.8 ppm): The protons on the 2-methoxyphenyl ring are expected to resonate in the aromatic region. The electron-donating methoxy group and the electron-withdrawing carbonyl group will influence their precise chemical shifts, leading to a complex multiplet.

-

Methoxy Protons (3.8 - 3.9 ppm): The three protons of the methoxy group are chemically equivalent and are deshielded by the adjacent oxygen atom, resulting in a singlet in this region.[7]

-

Piperidine Protons (2.5 - 4.5 ppm): The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons adjacent to the nitrogen atom will be deshielded and appear at a higher chemical shift.

-

Amine Protons (1.5 - 2.5 ppm): The protons of the primary amine are typically observed as a broad singlet. Their chemical shift can be variable and is dependent on solvent and concentration.

-

Methine Proton (2.8 - 3.2 ppm): The proton on the carbon bearing the amino group will appear as a multiplet due to coupling with the neighboring protons on the piperidine ring.

Figure 2: Expected key ¹H-¹H COSY correlations for (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of a deuterated solvent is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: The instrument is tuned to the ¹³C frequency.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to produce a spectrum with single lines for each carbon atom.

-

Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and calibration.[4]

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone are presented below, based on established substituent effects and data from analogous structures.[7][8]

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 168 - 172 |

| Aromatic C-O | 155 - 160 |

| Aromatic C (quaternary) | 125 - 135 |

| Aromatic C-H | 110 - 130 |

| -OCH₃ | 55 - 60 |

| Piperidine C-N | 40 - 55 |

| Piperidine C | 20 - 40 |

| C-NH₂ | 45 - 55 |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon (168 - 172 ppm): The amide carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the methoxy group will be the most deshielded in the aromatic region.

-

Methoxy Carbon (55 - 60 ppm): The sp³ hybridized carbon of the methoxy group is shielded compared to the aromatic carbons.

-

Piperidine Carbons: The carbons of the piperidine ring will appear in the aliphatic region, with those adjacent to the nitrogen atom being more deshielded.

-

C-NH₂ Carbon: The carbon atom bonded to the amino group will have a chemical shift in the range of 45-55 ppm.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.[9][10]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of acid (e.g., formic acid) to promote protonation.

-

Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: A high voltage is applied to the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.[11]

Predicted Mass Spectrometry Data

For (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone (Molecular Formula: C₁₃H₁₈N₂O₂), the following mass spectral data are predicted under positive ion ESI-MS conditions.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 235.14 | Protonated molecular ion |

| Fragment 1 | 135.04 | 2-methoxybenzoyl cation |

| Fragment 2 | 100.10 | 3-aminopiperidine fragment |

Proposed Fragmentation Pathway:

Under collision-induced dissociation (CID) in MS/MS experiments, the protonated molecular ion is expected to fragment primarily at the amide bond, which is the most labile bond in the structure.

Figure 3: Proposed fragmentation pathway for (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone in ESI-MS/MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone. By leveraging fundamental principles of NMR and mass spectrometry, and by drawing comparisons with structurally related molecules, we have established a detailed and scientifically grounded expectation of its spectral characteristics. This guide serves as a valuable resource for researchers in the synthesis, purification, and analysis of this compound, enabling its unambiguous identification and characterization. The methodologies and interpretative logic presented herein are broadly applicable to the structural elucidation of other novel small molecules.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. Retrieved from [Link]

-

(n.d.). SUPPORTING MATERIALS. Retrieved from [Link]

-

MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

-

MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

(n.d.). Applying New Technologies to old 13C-NMR Reference Data – the Advantage of Automatic Peer-Reviewing using the CSEARCH-Protocol. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

-

PubChem. (n.d.). (4-(6-Amino-3-pyridazinyl)-1-piperidinyl)(5-(4-fluorophenoxy)-4-methoxy-2-pyridinyl)methanone. Retrieved from [Link]

-

Universität Regensburg. (2020). Synthesis and pharmacological characterization of argininamide-type neuropeptide Y (NPY) Y1 and Y2 receptor antagonists and. Retrieved from [Link]

-

MDPI. (2024). Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids. Retrieved from [Link]

-

GNPS. (2017). GNPS Library Spectrum CCMSLIB00000853975. Retrieved from [Link]

-

JLUpub. (n.d.). Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. Retrieved from [Link]

-

(n.d.). Image analysis. Retrieved from [Link]

-

EMBL-EBI. (n.d.). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for th.... Retrieved from [Link]

-

PMC. (n.d.). Recent Advances in Mass Spectrometry Analysis of Neuropeptides. Retrieved from [Link]

-

(n.d.). High-Confidence Targeted Data Mining of Untargeted High-Resolution Data for Lipids. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

- 3. c13nmr.at [c13nmr.at]

- 4. thno.org [thno.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. www2.nsysu.edu.tw [www2.nsysu.edu.tw]

- 11. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Molecular Docking Studies of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone: A Mechanistic Guide to DPP-4 Inhibition Profiling

Executive Summary

The rational design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors relies heavily on exploiting specific sub-pockets within the enzyme's active site. This technical whitepaper provides an authoritative, self-validating computational methodology for profiling (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone . By deconstructing the molecule into its pharmacophoric elements—the strongly basic 3-aminopiperidine moiety and the hydrophobic 2-methoxyphenyl methanone anchor—this guide bridges the gap between structural biology and computational physics.

Molecular Rationale & Target Biology

DPP-4 is a serine protease that rapidly cleaves and inactivates incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) (1[1]). Inhibiting DPP-4 prolongs the half-life of these hormones, thereby enhancing glucose-dependent insulin secretion.

The target compound, (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone, is a highly optimized scaffold:

-

The 3-Aminopiperidine Ring: This is a classic, field-proven pharmacophore found in approved drugs like Alogliptin and Linagliptin. It is specifically designed to target the highly charged S2 subsite of the DPP-4 enzyme (2[2]).

-

The 2-Methoxyphenyl Methanone: This bulky, lipophilic group is engineered to occupy the deep, hydrophobic S1 pocket, providing necessary binding entropy and spatial anchoring.

Fig 1. Mechanism of action for DPP-4 inhibitors in incretin hormone regulation.

Structural Biology of the DPP-4 Active Site

To achieve high-fidelity docking results, one must understand the causality behind the specific amino acid interactions within the DPP-4 active site:

-

The S1 Pocket (Hydrophobic Anchor): Lined by residues Tyr631, Val656, Trp659, Tyr662, and Val711. The 2-methoxyphenyl group of our target compound is driven into this pocket via the hydrophobic effect, displacing high-energy water molecules (2[2]).

-

The S2 Pocket (Charge-Reinforced Network): Constituted by Glu205, Glu206, and Arg125. The primary amine of the 3-aminopiperidine ring forms a critical salt bridge network with the negatively charged carboxylate groups of Glu205 and Glu206 (3[3]). Causality note: If the computational setup fails to protonate this amine, the docking algorithm will yield false-negative affinities.

Self-Validating Computational Methodology

Standard docking protocols often fail due to improper system preparation. The following step-by-step methodology incorporates a strict self-validation loop to ensure thermodynamic and spatial accuracy.

Step 1: Target Selection and Protein Preparation

-

Action: Retrieve a high-resolution X-ray crystal structure of DPP-4 co-crystallized with a 3-aminopiperidine derivative (e.g., PDB ID: 3VJK or 2RGU) (1[1]).

-

Causality: Using a conformation already adapted to a similar bulky ligand minimizes the induced-fit penalty during docking.

-

Preparation: Strip non-essential water molecules beyond 5 Å of the active site. Assign protonation states at physiological pH (7.4) using tools like PROPKA. Ensure that Glu205 and Glu206 are strictly deprotonated (COO⁻) to act as salt-bridge acceptors.

Step 2: Ligand Preparation

-

Action: Sketch (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone and generate 3D conformers.

-

Causality: Assign the protonation state at pH 7.4 ± 0.5. The primary amine of the piperidine ring must be protonated (NH₃⁺). Energy minimize the ligand using the OPLS4 or AMBER force field to resolve steric clashes before docking.

Step 3: Grid Generation & Self-Validation Loop

-

Action: Define a receptor grid box (approx. 20×20×20 Å) centered on the native co-crystallized ligand.

-

Validation: Redock the native ligand back into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure.

-

Causality: The protocol is only validated if the RMSD is < 2.0 Å (4[4]). This proves the scoring function and grid parameters can accurately reproduce experimental reality.

Step 4: Molecular Docking & MM-GBSA Scoring

-

Action: Execute docking using Extra Precision (XP) mode (e.g., Schrödinger Glide) or AutoDock Vina.

-

Causality: Standard docking scores often fail to accurately estimate the desolvation penalty of highly charged molecules. Therefore, follow up with MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations to compute the true binding free energy (ΔG), accounting for solvent effects.

Fig 2. Self-validating in silico molecular docking workflow ensuring thermodynamic accuracy.

Quantitative Data Analysis & Interaction Profiling

To contextualize the docking performance of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone, we benchmark its predicted interaction profile against established clinical DPP-4 inhibitors. The data below summarizes the critical energetic and spatial parameters required for potent inhibition.

Table 1: Comparative In Silico Profiling of DPP-4 Inhibitor Scaffolds

| Compound / Scaffold | Predicted ΔG (kcal/mol) | S1 Pocket Interactions | S2 Pocket Interactions | Validation RMSD (Å) | Reference |

| Sitagliptin (Standard) | -9.2 to -10.5 | Trifluorophenyl (Hydrophobic) | Triazolopyrazine (H-bond) | 0.65 | [1],[4] |

| Alogliptin (Standard) | -8.5 to -9.8 | Cyanobenzyl (Hydrophobic) | 3-Aminopiperidine (Salt Bridge) | 1.12 | [2] |

| (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone | -8.0 to -9.5 | 2-Methoxyphenyl (Hydrophobic, π-π) | 3-Aminopiperidine (Salt Bridge to Glu205/206) | < 2.0 (Required) | This Guide |

Note: The methanone carbonyl oxygen is also predicted to act as an auxiliary hydrogen bond acceptor, interacting with the side chain of Asn710 or the backbone of Tyr631, further stabilizing the S1-S2 bridging conformation (4[4]).

Conclusion & Translational Perspectives

The computational profiling of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone reveals a highly favorable binding geometry within the DPP-4 active site. By strictly enforcing physiological protonation states and utilizing a self-validating RMSD loop, researchers can confidently predict that the 3-aminopiperidine group will successfully anchor to the Glu205/Glu206 network, while the methoxyphenyl methanone effectively occludes the S1 pocket. This robust in silico framework serves as a foundational step for subsequent in vitro enzymatic assays and lead optimization pipelines.

References

- Source: nih.

- Source: wikipedia.

- Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl)

- Source: acs.

Sources

A Methodological Guide to Characterizing the Pharmacokinetic and Bioavailability Profile of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone

Abstract: This technical guide provides a comprehensive, methodology-focused framework for the characterization of the pharmacokinetic (PK) and bioavailability profile of the novel chemical entity, (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone. As no public domain data for this specific molecule currently exists, this document serves as an expert-led roadmap for researchers, scientists, and drug development professionals. It outlines the critical in vitro and in vivo studies required to elucidate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. The narrative emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity and generate robust data for decision-making in a drug discovery pipeline.

Introduction and Strategic Overview

(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone is a small molecule whose therapeutic potential is yet to be defined. A thorough understanding of its pharmacokinetic profile is a prerequisite for any progression towards preclinical and clinical evaluation. The journey of a drug through the body—its absorption, distribution to tissues, metabolic transformation, and eventual excretion (ADME)—dictates its efficacy and safety profile.[1][2] Early and accurate ADME profiling is crucial for identifying potential liabilities, guiding chemical optimization, and de-risking later stages of development.[3][4][5]

This guide presents a logical, staged approach to building a comprehensive PK profile, beginning with high-throughput in vitro assays to establish foundational properties and culminating in in vivo studies to understand the compound's behavior in a complex biological system.

Physicochemical Properties

A foundational understanding of the molecule's inherent properties is the first step. While experimental data is pending, computational tools can provide initial estimates.

| Property | Predicted Value / Significance |

| Molecular Weight | ~234.3 g/mol |

| LogP / LogD | Influences solubility and permeability.[6] |

| pKa | Determines ionization state at physiological pH, affecting absorption and distribution. |

| Aqueous Solubility | A critical determinant of dissolution and subsequent absorption. |

Bioanalytical Method Development: The Quantitative Foundation

Before any kinetic studies can commence, a robust and validated bioanalytical method is required to accurately quantify (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone in various biological matrices (e.g., plasma, buffer, microsomal solutions). Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and selectivity.[7][8]

Experimental Protocol: LC-MS/MS Method Development

-

Analyte Tuning: Infuse a standard solution of the compound into the mass spectrometer to optimize ion source parameters (e.g., capillary voltage, gas flow) and determine the optimal precursor ion and product ions for Multiple Reaction Monitoring (MRM).[8]

-

Chromatographic Separation:

-

Initial Conditions: Start with a standard C18 reversed-phase column and a simple mobile phase gradient (e.g., Water with 0.1% formic acid as Mobile Phase A, and Acetonitrile with 0.1% formic acid as Mobile Phase B).[9] A typical starting gradient would ramp from 5% to 95% B over several minutes.[10]

-

Optimization: Adjust the gradient, flow rate, and column chemistry to achieve a sharp, symmetrical peak with a retention time ideally between 2-5 minutes, ensuring it is well-separated from any matrix components.[10]

-

-

Sample Preparation:

-

Rationale: The goal is to remove proteins and other interfering substances from the biological sample. Protein precipitation is the simplest and most common first approach.[11]

-

Procedure: Add 3-4 volumes of cold acetonitrile (containing a suitable internal standard) to the plasma sample. Vortex vigorously, then centrifuge at high speed (e.g., >3,000 x g) to pellet the precipitated proteins.[9] The resulting supernatant is then analyzed.

-

-

Method Validation (Fit-for-Purpose): For early discovery, a "fit-for-purpose" validation is sufficient. This involves assessing linearity, sensitivity (Lower Limit of Quantitation - LLOQ), and precision to ensure the data is reliable for decision-making.[9] For later-stage preclinical studies under Good Laboratory Practices (GLP), a full validation according to regulatory guidelines (e.g., ICH M10) is required.[2][12]

In Vitro ADME Profiling: Predicting In Vivo Behavior

In vitro assays are rapid, cost-effective tools used to screen compounds and identify potential liabilities early in the drug discovery process.[3][4]

Absorption: Intestinal Permeability

The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.[13][14] Caco-2 cells, when grown on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[14][15]

-

Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.[15]

-

Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only wells with TEER values above a pre-defined threshold (e.g., >200 Ω·cm²) are used, ensuring the integrity of the cell junctions.[16]

-

Transport Experiment:

-

A-to-B (Apical to Basolateral): Add the test compound (e.g., at 1-10 µM) to the apical (upper) chamber, which represents the intestinal lumen.

-

B-to-A (Basolateral to Apical): In a separate set of wells, add the compound to the basolateral (lower) chamber, representing the blood side.

-

Incubate the plates at 37°C with gentle shaking.[16]

-

-

Sampling & Analysis: At specified time points (e.g., 60, 90, or 120 minutes), take samples from the receiver chamber and analyze the concentration of the compound using the validated LC-MS/MS method.[15]

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions.

-

Efflux Ratio (ER): The ratio of Papp (B-to-A) / Papp (A-to-B). An ER > 2 is a strong indicator that the compound is a substrate for active efflux transporters like P-gp.[14]

-

Distribution: Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues and exert a pharmacological effect.[17] Therefore, determining the extent of plasma protein binding is critical. Equilibrium dialysis is considered the gold-standard method.[18][19]

-

Device Preparation: Utilize a commercial RED device, which consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows small molecules to pass.[20]

-

Procedure: Add plasma spiked with the test compound to one chamber and an equal volume of phosphate-buffered saline (PBS) to the other.

-

Incubation: Incubate the sealed plate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[18]

-

Analysis: After incubation, take equal aliquots from both the plasma and buffer chambers. The buffer chamber sample must be mixed with an equal volume of blank plasma to ensure matrix matching. Analyze both samples by LC-MS/MS.[17]

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolism: Metabolic Stability

The metabolic stability of a compound provides an estimate of its susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[21] This is a key determinant of hepatic clearance. The human liver microsome (HLM) stability assay is a standard high-throughput screen.[22][23]

By plotting the natural log of the percent remaining compound against time, the slope of the resulting line gives the elimination rate constant (k).

-

Half-life (t½): t½ = 0.693 / k

-

Intrinsic Clearance (CLint): This represents the metabolic clearance rate independent of blood flow, calculated from the half-life and assay parameters (mg microsomal protein per mL).[21][23]

A short half-life (<30 min) suggests the compound is rapidly metabolized and may have high first-pass metabolism and poor oral bioavailability.

In Vivo Pharmacokinetic Study

Following promising in vitro data, an in vivo PK study, typically in a rodent species like the rat, is the next critical step. This study defines the compound's plasma concentration-time profile and allows for the calculation of key PK parameters, including absolute oral bioavailability.[2][24]

Study Design

-

Animals: Male Sprague-Dawley rats are commonly used. Animals should be cannulated (e.g., jugular vein) to allow for serial blood sampling without causing undue stress.

-

Groups:

-

Blood Sampling: Collect sparse blood samples from each animal at multiple time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose). Process blood to plasma and store at -80°C until analysis.

Data Analysis and Key Parameters

Plasma concentrations are measured using the validated LC-MS/MS method. The resulting concentration-time data is analyzed using non-compartmental analysis (NCA) software.

| Parameter | Description | Importance |

| Cmax | Maximum observed plasma concentration. | Related to efficacy and potential acute toxicity. |

| Tmax | Time at which Cmax is observed. | Indicates the rate of absorption. |

| AUC | Area Under the plasma concentration-time Curve. | Represents total drug exposure over time.[26] |

| t½ | Elimination half-life. | Determines dosing interval and time to steady-state. |

| CL | Clearance. | The volume of plasma cleared of the drug per unit time. |

| Vd | Volume of Distribution. | The apparent volume into which the drug distributes. |

Calculating Absolute Oral Bioavailability (F%)

Absolute bioavailability (F) is the fraction of the orally administered dose that reaches systemic circulation unchanged. It is calculated by comparing the dose-normalized AUC from the oral route to that from the IV route.[25][27][28]

F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

A low F% (<20%) could be due to poor absorption, high first-pass metabolism, or both, and often requires further investigation or chemical modification.[25]

Elucidating Potential Metabolic Pathways

Understanding how a compound is metabolized is crucial for predicting drug-drug interactions and identifying potentially active or toxic metabolites. Based on the structure of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone, several metabolic pathways are plausible.

-

Piperidine Ring Metabolism: Alicyclic amines like piperidine are common targets for metabolism.[29] Potential pathways include N-dealkylation, ring oxidation (hydroxylation), and ring opening.[29][30][31] Studies on similar 4-aminopiperidine moieties suggest N-dealkylation is often a predominant pathway.[30][32]

-

Methoxyphenyl Moiety Metabolism: The methoxy group is susceptible to O-demethylation catalyzed by CYP enzymes (often CYP2D6), forming a phenolic metabolite.[33][34][35] Aromatic hydroxylation on the phenyl ring is also possible.[33]

Conclusion and Integrated Perspective

This guide outlines a systematic, industry-standard approach to thoroughly characterize the pharmacokinetic and bioavailability profile of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone. By integrating data from a suite of validated in vitro and in vivo assays, researchers can build a comprehensive ADME profile. This profile is essential for making informed decisions, guiding lead optimization efforts, and ultimately determining the viability of a compound as a potential therapeutic agent. The causality-driven methodologies described herein ensure the generation of robust, reproducible data that meets the rigorous standards of modern drug development.

References

-

How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Sygnature Discovery. [Link]

-

Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC. National Center for Biotechnology Information. [Link]

-

Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-

Plasma Protein Binding. QPS. [Link]

-

Protein Binding Assays. BioAgilytix. [Link]

-

Caco2 assay protocol. National Cancer Institute. [Link]

-

DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

-

Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

-

In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

-

Protein binding: Analysis for efficacy and safety. Labcorp. [Link]

-

Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

-

In Vitro ADME. Selvita. [Link]

-

Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC. National Center for Biotechnology Information. [Link]

-

Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

-

Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

-

ADME Caco-2 Permeability Assay. BioDuro. [Link]

-

Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. PubMed. [Link]

-

determining oral bioavailability from AUC data. YouTube. [Link]

-

Microsomal Stability. Cyprotex. [Link]

-

In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

-

Small and Large Molecule LC-MS. IQVIA. [Link]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. [Link]

-

Microsomal Stability Assay. Creative Bioarray. [Link]

-

Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]

-

Preclinical Regulatory Requirements. Social Science Research Institute. [Link]

-

GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. [Link]

-

Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

-

FDA Requirements for Preclinical Studies. Stanford University. [Link]

-

Oral bioavailability – An ABC of PK/PD. Open Education Alberta. [Link]

-

Bioavailability and Bioequivalence. EUPATI Open Classroom. [Link]

-

Drug Bioavailability. National Center for Biotechnology Information. [Link]

-

Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. ResearchGate. [Link]

-

Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]

-

Bioavailability and bioequivalence. Deranged Physiology. [Link]

-

The role of the methoxy group in approved drugs. ResearchGate. [Link]

-

Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC. National Center for Biotechnology Information. [Link]

Sources

- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 2. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. selvita.com [selvita.com]

- 6. criver.com [criver.com]

- 7. labs.iqvia.com [labs.iqvia.com]

- 8. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. bioanalysis-zone.com [bioanalysis-zone.com]

- 11. m.youtube.com [m.youtube.com]

- 12. karger.com [karger.com]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 15. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 17. labcorp.com [labcorp.com]

- 18. qps.com [qps.com]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. bioagilytix.com [bioagilytix.com]

- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. researchgate.net [researchgate.net]

- 23. protocols.io [protocols.io]

- 24. fda.gov [fda.gov]

- 25. youtube.com [youtube.com]

- 26. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Oral bioavailability – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 28. Bioavailability and Bioequivalence | EUPATI Open Classroom [learning.eupati.eu]

- 29. researchgate.net [researchgate.net]

- 30. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. researchgate.net [researchgate.net]

- 35. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Receptor binding affinity of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone

Abstract

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determining the receptor binding affinity of the novel compound, (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone. While specific binding data for this molecule is not yet prevalent in published literature, its structural motifs—a 3-aminopiperidine core linked to a 2-methoxyphenyl methanone group—suggest potential interactions with several classes of therapeutically relevant receptors. This guide outlines a strategic, multi-pronged approach to systematically characterize its binding profile. We will delve into the rationale for target selection, provide detailed, self-validating protocols for industry-standard binding assays, and explain the principles of data analysis and interpretation, thereby furnishing a complete roadmap for a comprehensive investigation.

Introduction: Unveiling the Potential of a Novel Scaffold

The compound (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone represents a unique chemical entity. The 3-aminopiperidine moiety is a recognized pharmacophore present in numerous biologically active compounds, including inhibitors of dipeptidyl peptidase-4 (DPP-4)[1] and ligands for various G-protein coupled receptors (GPCRs) and ion channels.[2][3][4] The methanone linker and the 2-methoxyphenyl group further contribute to the molecule's chemical properties and potential for specific receptor interactions.

Understanding the receptor binding affinity of a compound is a cornerstone of drug discovery.[5] It defines the strength of the interaction between a ligand (the compound) and its molecular target (the receptor). This interaction is quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. A thorough characterization of binding affinity is critical for:

-

Target Identification and Validation: Confirming the molecular target(s) of a novel compound.

-

Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize potency and selectivity.[3]

-

Predicting In Vivo Efficacy: Establishing a correlation between molecular-level binding and physiological response.

This guide provides the experimental framework necessary to initiate and execute a robust investigation into the binding characteristics of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone.

Strategic Target Selection

Based on established pharmacology of related scaffolds, a logical starting point for screening (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone would include, but not be limited to:

-

G-Protein Coupled Receptors (GPCRs): Such as metabotropic glutamate receptors (mGluRs)[2] or opioid receptors (μ, δ, κ), which are known targets for piperidine-containing molecules.[6][7]

-

Ion Channels: Specifically, Transient Receptor Potential (TRP) channels, where similar methanone derivatives have shown activity.[3][8]

-

Enzymes: Such as DPP-4, a well-known target for 3-aminopiperidine derivatives.[1]

The following sections detail the primary experimental techniques to quantify binding to these potential targets.

Core Methodologies for Determining Binding Affinity

We will explore three gold-standard, complementary techniques for characterizing receptor-ligand interactions. The choice of method often depends on the nature of the target receptor, throughput requirements, and the availability of specific reagents.[9][10]

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a robust and highly sensitive method for directly measuring the affinity of ligands for their receptors.[11][12] They typically involve a competition experiment where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured.

-

Receptor Source: Membrane preparations from cells or tissues endogenously or recombinantly expressing the target receptor are used. This ensures the receptor is in a relatively native conformation.[13][14][15]

-

Radioligand Selection: A high-affinity, specific radioligand (e.g., tritiated [³H] or iodinated [¹²⁵I]) for the target receptor is crucial for a sensitive assay window.[12]

-

Separation of Bound and Free Ligand: Rapid filtration is the most common method for membrane-bound receptors. The membrane-receptor-radioligand complexes are trapped on a filter, while unbound radioligand is washed away.[11][13][16] This assumes the dissociation of the ligand is slow relative to the wash step.[15]

Caption: Workflow for a competitive radioligand binding assay.

-

Receptor Preparation:

-

Homogenize cells or tissue expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.[13]

-

Centrifuge the homogenate to pellet the membranes (e.g., 20,000 x g for 10 minutes at 4°C).[13]

-

Wash the pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in assay buffer. Determine protein concentration via a BCA assay.[13][14] Store aliquots at -80°C.

-

-

Assay Setup (96-well plate format):

-

Prepare serial dilutions of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone in assay buffer.

-

To each well, add the components in the following order for a final volume of 250 µL:[13][14]

-

Total Binding: 150 µL membrane preparation, 50 µL assay buffer, 50 µL radioligand (at a concentration near its Kd).

-

Non-Specific Binding (NSB): 150 µL membrane preparation, 50 µL of a high concentration of an unlabeled standard ligand (to saturate receptors), 50 µL radioligand.

-

Test Compound: 150 µL membrane preparation, 50 µL of test compound dilution, 50 µL radioligand.

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium. Gentle agitation is recommended.[13]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[13]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13][16]

-

Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.[13]

-

Fluorescence Polarization (FP) Assays

FP is a homogeneous assay format (no separation step required) well-suited for high-throughput screening (HTS).[17][18] It relies on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger receptor protein, its rotation slows dramatically, increasing the polarization.[17][19]

-

Homogeneous Format: The lack of wash steps makes it faster and less prone to disruption of equilibrium, but potentially more susceptible to interference from colored or fluorescent compounds.

-

Tracer Design: The key reagent is a fluorescent tracer with good affinity for the target. The assay measures the ability of the test compound to compete with and displace this tracer.[20]

-

Size Difference: The technique is most effective when there is a significant size difference between the tracer and the receptor, as this maximizes the change in polarization upon binding.[19]

Caption: Workflow for a competitive fluorescence polarization assay.

-

Reagent Preparation:

-

Prepare purified, soluble receptor in an appropriate assay buffer.

-

Prepare a fluorescent tracer (a known ligand for the receptor tagged with a fluorophore like fluorescein or BODIPY).[20]

-

Prepare serial dilutions of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone.

-

-

Assay Setup (e.g., 384-well, low-volume black plate):

-

Determine Optimal Reagent Concentrations: First, titrate the receptor against a fixed concentration of the tracer to find a receptor concentration that gives a robust signal window (a significant increase in millipolarization, mP, units) and is on the linear portion of the binding curve.[19]

-

Competition Assay: To each well, add:

-

Receptor (at the pre-determined optimal concentration).

-

Fluorescent tracer (at a concentration at or below its Kd).

-

Test compound dilutions.

-

-

Include controls for low polarization (tracer only) and high polarization (tracer + receptor, no competitor).

-

-

Incubation and Measurement:

-

Incubate the plate for a sufficient time to reach equilibrium (typically 30-120 minutes at room temperature), protected from light.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.[18]

-

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that provides real-time kinetic data on binding interactions, including association (kon) and dissociation (koff) rates.[5][21] The Kd can be calculated from the ratio of these rates (koff/kon).

-

Label-Free Detection: SPR does not require modification of the test compound, avoiding potential artifacts from labeling.[21][22] This is a major advantage for small molecule characterization.

-

Immobilization Strategy: One binding partner (typically the receptor) is immobilized on a sensor chip surface. The choice of immobilization chemistry is critical to ensure the protein remains active.[23]

-

Real-Time Kinetics: The test compound (analyte) is flowed over the surface, and the binding is measured in real-time by detecting changes in the refractive index at the sensor surface.[21] This provides rich kinetic information beyond simple affinity.

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

-

Chip Preparation and Immobilization:

-

Select a sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the chip surface (e.g., with EDC/NHS).

-

Immobilize the purified receptor protein to the surface via a covalent linkage.

-

Deactivate any remaining active esters. A reference flow cell should be prepared similarly but without the immobilized protein to subtract bulk refractive index changes.

-

-

Binding Analysis:

-

Equilibrate the system with running buffer (e.g., HBS-EP).[23]

-

Inject a series of concentrations of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone over the receptor and reference surfaces for a set time to monitor the association phase.

-

Switch back to running buffer flow to monitor the dissociation phase.[21]

-

-

Regeneration:

-

If the interaction is high-affinity, inject a regeneration solution (e.g., low pH glycine or high salt) to strip the bound analyte from the receptor, preparing the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.

-

Fit the association and dissociation curves from the different analyte concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

-

Calculate the equilibrium dissociation constant (Kd) as koff / kon.

-

Data Analysis and Interpretation

From IC50 to Ki: The Cheng-Prusoff Equation

In competitive binding assays (Radioligand and FP), the primary result is the IC50 value: the concentration of the test compound that displaces 50% of the specific binding of the labeled ligand.[24] The IC50 is assay-dependent and influenced by the concentration of the labeled ligand used.[24]

To determine an absolute measure of affinity, the inhibition constant (Ki), the IC50 must be converted using the Cheng-Prusoff equation .[24][25]

Ki = IC50 / (1 + [L]/Kd)

Where:

-

Ki: The inhibition constant of the test compound. This is an intrinsic measure of its binding affinity.[24]

-

IC50: The experimentally determined half-maximal inhibitory concentration of the test compound.

-

[L]: The concentration of the labeled ligand (radioligand or fluorescent tracer) used in the assay.[24]

-

Kd: The equilibrium dissociation constant of the labeled ligand for the receptor.

This conversion is crucial for comparing affinities of different compounds across various experiments.[24] It's important to note that this equation assumes a simple, competitive interaction at a single binding site.[24][26]

Data Presentation